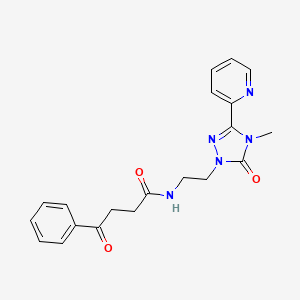![molecular formula C12H18ClNO2 B2847558 2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide CAS No. 2411198-91-7](/img/structure/B2847558.png)
2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide typically involves the following steps:
Furan Derivative Preparation: : The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Chlorination: : The furan derivative is then chlorinated to introduce the chlorine atom at the desired position.
Amide Formation: : The final step involves the reaction of the chlorinated furan derivative with an appropriate amine under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The compound can be reduced to remove the chlorine atom or modify the amide group.
Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Chloro-substituted amides or amines.
Substitution: : Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response.
Comparison with Similar Compounds
2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide can be compared with other similar compounds, such as:
Furan-2-carboxylic acid derivatives: : These compounds also contain a furan ring but differ in their functional groups.
Chloro-substituted amides: : These compounds have similar structures but may differ in the position of the chlorine atom or the nature of the amide group.
Properties
IUPAC Name |
2-chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-8(13)11(15)14-10(12(2,3)4)9-6-5-7-16-9/h5-8,10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFSKXRGMAUZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CO1)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2847476.png)


![5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2847481.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2847485.png)
![Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate](/img/structure/B2847487.png)
![Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2847488.png)
![10,16-Dibromo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2847492.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2847495.png)
![5-bromo-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2847497.png)
